![molecular formula C14H6Cl2F6N2 B2613890 3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine CAS No. 882747-19-5](/img/structure/B2613890.png)

3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

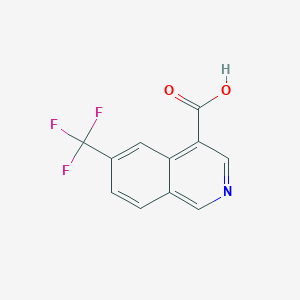

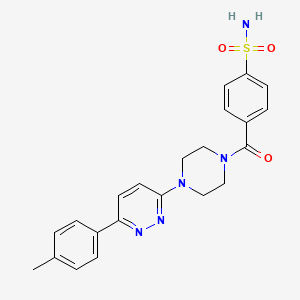

This compound is a pyridine derivative with multiple chloro and trifluoromethyl groups. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine atoms and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar trifluoromethylpyridine (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique

Synthesis and Applications in Chemical Industry

- This compound is synthesized through various methods and is widely used in the pharmaceutical, agrochemical, and biochemical industries. It's particularly significant in the synthesis of herbicides. Ongoing research and development trends focus on improving the synthesis methods for this chemical (Li Zheng-xiong, 2004).

Structural Characteristics

- The structural analysis of this compound, specifically in the context of fungicides like fluazinam, has been detailed. The studies include the dihedral angle measurements between the pyridine and benzene ring planes and various bonding interactions forming a three-dimensional network (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).

Involvement in Synthesis of Other Chemicals

- It is used in the synthesis of pyrazolo[1,5‐a]pyridines through azirines, demonstrating its role as a versatile intermediate in creating various heterocycles (Stephen N. Greszler, K. Stevens, 2009).

Nucleophilic Displacement Research

- Research has explored its nucleophilic displacement reactions with amines and ammonia, highlighting the compound's reactivity and potential for creating diverse chemical structures (A. D. Dunn, 1999).

Solubility Studies

- Solubility studies in various solvent mixtures have been conducted to understand the compound's behavior in different mediums, providing crucial information for its application in diverse chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).

Functionalization Research

- Research on functionalization of chloro- and bromo(trifluoromethyl)pyridines has been performed to expand the utility of these compounds in various chemical synthesis processes (F. Cottet, M. Schlosser, 2004).

Antioxidant and Antimicrobial Studies

- Studies have been conducted on derivatives of this compound for their antioxidant and antimicrobial activities, broadening the scope of its applications beyond traditional chemical industries (H. Bonacorso, Susiane Cavinatto, Maiara C. Moraes, E. Pittaluga, L. R. Peroza, T. P. Venturini, S. H. Alves, S. T. Stefanello, F. Soares, M. Martins, N. Zanatta, C. Frizzo, 2015).

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F6N2/c15-9-3-7(13(17,18)19)5-23-11(9)1-2-12-10(16)4-8(6-24-12)14(20,21)22/h1-6H/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEYVJKEJZYMFK-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1Cl)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2613810.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)